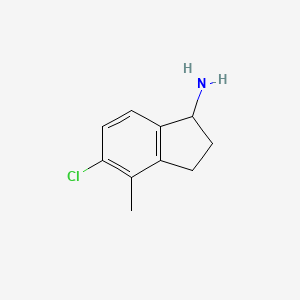
3-Chloroquinolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroquinolin-4(3H)-one is a heterocyclic aromatic organic compound with a quinoline core structure It is characterized by the presence of a chlorine atom at the third position and a ketone group at the fourth position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 3-chloroquinolin-4-ol.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 3-Chloroquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloroquinolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar core structure but without the chlorine and ketone groups.
3-Chloroquinoline: Similar to 3-Chloroquinolin-4(3H)-one but lacks the ketone group.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a ketone group at the fourth position.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the ketone group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
61260-21-7 |
|---|---|
Formule moléculaire |
C9H6ClNO |
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
3-chloro-3H-quinolin-4-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5,7H |
Clé InChI |
PEOUHBPBKGHGLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11911313.png)


![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)
![5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11911346.png)


![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)
![8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11911370.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)


